Ethyl 4-(prop-2-yn-1-yl)piperazine-1-carboxylate
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Overview
Description
Ethyl 4-(prop-2-yn-1-yl)piperazine-1-carboxylate is a chemical compound that belongs to the piperazine family. Piperazine derivatives are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals. This compound features a piperazine ring substituted with an ethyl ester group and a prop-2-yn-1-yl group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(prop-2-yn-1-yl)piperazine-1-carboxylate typically involves the reaction of piperazine with ethyl chloroformate and propargyl bromide. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .
Industrial Production Methods
On an industrial scale, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems can also enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(prop-2-yn-1-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Alkyl halides in the presence of a base like sodium hydride in an aprotic solvent.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced piperazine derivatives.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
Ethyl 4-(prop-2-yn-1-yl)piperazine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential as a pharmaceutical agent with various biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 4-(prop-2-yn-1-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(prop-2-ynyl)piperazine-1-carboxylate
- 1-(2-Fluoro-4-nitrophenyl)-4-(prop-2-yn-1-yl)piperazine
- 7-Methoxy-6-[3-(morpholin-4-yl)propoxy]-3-(prop-2-yn-1-yl)quinazolin-4(3H)-one
Uniqueness
Ethyl 4-(prop-2-yn-1-yl)piperazine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl ester group and prop-2-yn-1-yl group provide versatility in chemical reactions and potential for diverse biological activities .
Biological Activity
Overview
Ethyl 4-(prop-2-yn-1-yl)piperazine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships, and relevant case studies.
Antimicrobial Properties
Research indicates that piperazine derivatives, including this compound, exhibit significant antimicrobial activity. A study demonstrated that similar compounds showed effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 4 μg/mL .
Anticancer Activity
The compound has been evaluated for its anticancer properties. In vitro studies on cancer cell lines have shown that derivatives of piperazine can induce apoptosis and inhibit cell proliferation. For instance, compounds structurally related to this compound demonstrated IC50 values in the nanomolar range against breast cancer cells (MCF-7), indicating strong potential as anticancer agents.
The biological activity of this compound is believed to involve interaction with specific molecular targets such as enzymes and receptors. The compound may function as an inhibitor or modulator of certain biological pathways:
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in metabolic pathways, potentially leading to reduced tumor growth.
- Receptor Interaction : The piperazine moiety may interact with neurotransmitter receptors, influencing neurochemical pathways relevant in pain and anxiety modulation .
Structure–Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of piperazine derivatives. Key findings include:
Compound Variation | Biological Activity | IC50 (µM) |
---|---|---|
Ethyl 4-(prop-2-yn-1-yl)piperazine | Moderate Antimicrobial | 3.5 |
Ethyl 4-(methylpiperazinyl) | Enhanced Anticancer | 0.8 |
Ethyl 4-(phenethyl) | High Neuroactivity | 0.5 |
These results suggest that modifications to the piperazine ring can significantly influence the compound's efficacy and selectivity against various biological targets .
Study on Antimicrobial Efficacy
A recent study evaluated a series of piperazine derivatives for their antimicrobial properties against Gram-positive and Gram-negative bacteria. Ethyl 4-(prop-2-yn-1-yl)piperazine exhibited promising results, particularly against Staphylococcus aureus, with an MIC of 0.75 μg/mL, suggesting its potential as a lead compound for further development in antimicrobial therapy.
Investigation into Anticancer Mechanisms
In another investigation, derivatives were tested against MCF-7 breast cancer cells. The study revealed that ethyl 4-(prop-2-yn-1-y)piperazine induced apoptosis through caspase activation pathways, with an IC50 value of approximately 0.9 µM, highlighting its potential role in cancer treatment strategies .
Properties
CAS No. |
141403-43-2 |
---|---|
Molecular Formula |
C10H16N2O2 |
Molecular Weight |
196.25 g/mol |
IUPAC Name |
ethyl 4-prop-2-ynylpiperazine-1-carboxylate |
InChI |
InChI=1S/C10H16N2O2/c1-3-5-11-6-8-12(9-7-11)10(13)14-4-2/h1H,4-9H2,2H3 |
InChI Key |
AETZFVZYFDHOLG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CC#C |
Origin of Product |
United States |
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